BenchChemオンラインストアへようこそ!

YM-90K (hydrochloride hydrate)

Radioligand binding AMPA receptor selectivity Kainate receptor cross-reactivity

YM-90K (hydrochloride hydrate), also designated YM90K, is a competitive quinoxalinedione antagonist that selectively targets the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) subtype of ionotropic glutamate receptors. Its molecular formula is C11H7N5O4·HCl·[XH2O], CAS 154164-30-4, and it carries a 1H-imidazol-1-yl substituent at the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core.

Molecular Formula C11H10ClN5O5
Molecular Weight 327.68 g/mol
Cat. No. B10820264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-90K (hydrochloride hydrate)
Molecular FormulaC11H10ClN5O5
Molecular Weight327.68 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl
InChIInChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2
InChIKeyNPEZQTYOSAYJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-90K (Hydrochloride Hydrate) – AMPA Receptor Antagonist Procurement, Comparator Binding Data, and Neuroprotective Evidence Guide


YM-90K (hydrochloride hydrate), also designated YM90K, is a competitive quinoxalinedione antagonist that selectively targets the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) subtype of ionotropic glutamate receptors. Its molecular formula is C11H7N5O4·HCl·[XH2O], CAS 154164-30-4, and it carries a 1H-imidazol-1-yl substituent at the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core [1]. Unlike early-generation antagonists such as CNQX, which also interacts with the NMDA receptor glycine site, YM-90K was designed to maximize selectivity for the AMPA receptor while minimizing off-target activity at kainate, NMDA, and strychnine-insensitive glycine binding sites [2].

Why Generic Substitution of YM-90K (Hydrochloride Hydrate) with Other AMPA Antagonists Carries Procurement Risk


In the quinoxalinedione AMPA antagonist class, compounds sharing the same core scaffold can exhibit large quantitative differences in receptor subtype selectivity, in vivo potency, therapeutic time windows, and tolerability profiles — differences that are obscured when compounds are described generically as 'AMPA receptor antagonists.' YM-90K embodies a specific 6-(1H-imidazol-1-yl)-7-nitro substitution pattern that confers a measurable selectivity advantage at the AMPA receptor over the kainate and NMDA/glycine sites [1]. Its in vivo ED50 values consistently differ from those of NBQX and CNQX, and its therapeutic time window diverges sharply from both related quinoxalinediones and NMDA-targeted agents [2]. These pharmacodynamic distinctions mean that substituting YM-90K with NBQX, CNQX, or GYKI 52466 without accounting for the quantitative data below can introduce uncontrolled experimental variables in neuroprotection, seizure, or excitotoxicity studies.

YM-90K (Hydrochloride Hydrate) – Quantitative Comparator Evidence for Scientific Procurement Decisions


AMPA Receptor Binding Affinity and Selectivity Profile: YM-90K vs NBQX vs CNQX in Radioligand Binding Assays

In rat brain membrane radioligand binding assays, YM-90K displaces [3H]AMPA with a Ki of 0.084 μM, being approximately equipotent with NBQX (Ki = 0.060 μM). However, YM-90K demonstrates substantially greater selectivity against the strychnine-insensitive glycine site (Ki = 37 μM) compared with CNQX, which potently inhibits the NMDA receptor glycine modulatory site (IC50 = 25 μM). YM-90K's AMPA-to-kainate selectivity ratio is approximately 26-fold (Ki kainate = 2.2 μM), and it shows negligible affinity at the NMDA-sensitive glutamate site (Ki > 100 μM), confirming a selectivity window that is quantitatively distinct from both NBQX and CNQX [1][2].

Radioligand binding AMPA receptor selectivity Kainate receptor cross-reactivity

In Vivo Anticonvulsant Potency: YM-90K Exhibits ~2.8-Fold Higher Potency than NBQX in Audiogenic Seizure Model

In DBA/2 mice, an established audiogenic seizure-susceptible strain, YM-90K suppressed tonic seizures with an ED50 of 2.54 mg/kg administered intraperitoneally, while NBQX required an ED50 of 7.17 mg/kg i.p. to achieve the same endpoint. Both compounds exhibited a comparable short duration of anticonvulsant action (~30 min). The minimum effective dose (MED) for seizure protection was 3 mg/kg i.p. for YM-90K versus 10 mg/kg i.p. for NBQX, representing an approximately 3.3-fold difference [1][2].

Anticonvulsant screening Audiogenic seizure model DBA/2 mice In vivo pharmacology

Extended 6-Hour Neuroprotective Therapeutic Time Window vs NMDA Receptor Antagonists in Global Cerebral Ischemia

In a Mongolian gerbil model of transient (5 min) global cerebral ischemia, YM-90K at 30 mg/kg i.p. × 3 retained significant neuroprotective efficacy in the hippocampal CA1 region even when first administered 6 hours post-ischemia. In the same model, NMDA receptor antagonists CGS19755 (30 mg/kg i.p. × 3), MNQX (30 mg/kg i.p. × 3), and MK-801 (10 mg/kg i.p.) provided no significant protection when given at the earlier 1-hour time point. Additionally, YM-90K demonstrated neuroprotection at a lower dose (15 mg/kg i.p. × 3) than NBQX (30 mg/kg i.p. × 3) when both were administered 1 hour post-ischemia, while CNQX required 60 mg/kg i.p. × 3 for comparable effect [1][2].

Global cerebral ischemia Delayed neuronal death Therapeutic time window CA1 hippocampal neuroprotection

Competitive Antagonism with Schild Slope ≈1 Distinguishes YM-90K from Non-Competitive AMPA Antagonists Such as GYKI 52466

Electrophysiological characterization in rat cortical mRNA-injected Xenopus oocytes using two-electrode voltage clamp demonstrated that YM-90K inhibits kainate-induced currents competitively, with Schild analysis yielding a pA2 of 6.83 ± 0.01 and a slope of 1.02 ± 0.01 (in the presence of 30 μM cyclothiazide). By comparison, NBQX produced a pA2 of 7.10 ± 0.02 with a slope of 1.00 ± 0.02, also consistent with competitive antagonism. In contrast, the 2,3-benzodiazepine GYKI 52466 reduced the maximum kainate response and increased the EC50 in a dose-dependent manner, indicating mixed competitive and non-competitive antagonism [1].

Competitive antagonism Schild analysis Electrophysiology Xenopus oocyte

Infarct Volume Reduction in Focal Cerebral Ischemia: YM-90K Demonstrates 34% Reduction in Thrombotic MCAO Model

In a photothrombotic distal middle cerebral artery occlusion (MCAO) model in spontaneously hypertensive rats, a 1-hour intravenous infusion of YM-90K (20 mg/kg/h) significantly reduced cortical infarct volume by 34% compared to vehicle control (93 ± 23 mm³ control vs. treated group; P < 0.05). Separately, in a cat focal ischemia model, YM-90K infusion (0.5 mg/5 ml/kg/h) initiated 10 min after MCA occlusion reduced ischemic damage volume from 2823 ± 164 mm³ to 1737 ± 305 mm³ (~38% reduction). In the intraluminal suture MCAO model in F344 rats, YM-90K (30 mg/kg i.v. bolus + 10 mg/kg/h for 4 h) also reduced cortical ischemic damage [1][2].

Focal cerebral ischemia Thrombotic stroke model MCAO Infarct volume quantification

YM-90K (Hydrochloride Hydrate) – Prioritized Research and Industrial Application Scenarios Based on Quantitative Comparator Evidence


AMPA Receptor-Specific Pharmacological Dissection in Glutamate Excitotoxicity Studies

YM-90K is the preferred competitive AMPA antagonist for experiments requiring clean discrimination between AMPA and NMDA receptor contributions to excitotoxic neuronal death. Its Ki of 0.084 μM at AMPA receptors, combined with negligible affinity at the NMDA-sensitive glutamate site (Ki > 100 μM) and only moderate affinity at the strychnine-insensitive glycine site (Ki = 37 μM), means that at concentrations up to ~1 μM, AMPA receptor blockade can be achieved without confounding NMDA receptor modulation [1]. In contrast, CNQX potently inhibits the NMDA glycine site (IC50 = 25 μM), introducing a dual-target confound at commonly used experimental concentrations [2].

Delayed Post-Ischemic Neuroprotection Protocols with Extended Therapeutic Time Windows

Researchers modeling global cerebral ischemia with delayed intervention windows should prioritize YM-90K. Its demonstrated 6-hour post-ischemic window of neuroprotective efficacy in gerbil and rat models [1] enables experimental protocols that are not feasible with NMDA receptor antagonists, which lack efficacy even at 1 hour post-insult in the same models. YM-90K also achieves neuroprotection at a lower i.p. dose (15 mg/kg) than NBQX (30 mg/kg) or CNQX (60 mg/kg), translating to compound savings and reduced handling for large cohorts [2].

In Vivo Anticonvulsant Screening and Kindling-Based Epileptogenesis Models

For rodent seizure and epileptogenesis studies, YM-90K offers the most potent AMPA-receptor-mediated anticonvulsant activity in the quinoxalinedione class, with an ED50 of 2.54 mg/kg i.p. — approximately 2.8-fold more potent than NBQX (ED50 = 7.17 mg/kg i.p.). This potency advantage reduces the per-animal compound requirement and permits wider dose-response exploration within solubility and tolerability constraints [1]. Additionally, YM-90K has been validated in the rat amygdala kindling model, demonstrating suppression of both seizure expression and kindling development [2].

Competitive vs Non-Competitive AMPA Antagonism Comparative Pharmacology

YM-90K serves as the competitive AMPA antagonist reference standard for studies comparing competitive and non-competitive blockade mechanisms. Its Schild slope of approximately 1.02 confirms pure competitive antagonism, meaning that increasing agonist concentrations can surmount its blockade — a key mechanistic difference from non-competitive antagonists like GYKI 52466. This property makes YM-90K essential for experiments designed to distinguish the functional consequences of competitive versus non-competitive AMPA receptor modulation, particularly in synaptic plasticity and excitotoxicity paradigms [1].

Quote Request

Request a Quote for YM-90K (hydrochloride hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.